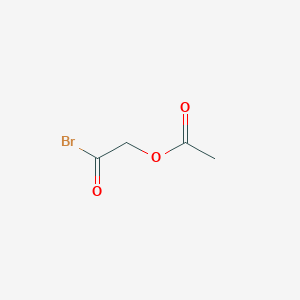

2-(acetyloxy)Acetyl bromide

Description

Significance of Acyl Halides as Synthetic Intermediates

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom (F, Cl, Br, I). fiveable.me Their general structure is R-COX, where R is an alkyl or aryl group, and X is a halogen. teachy.ai The high reactivity of acyl halides stems from the electronic properties of the carbonyl group (C=O) and the presence of a good leaving group (the halide ion). fiveable.me The carbon atom of the carbonyl group is highly electrophilic, making it an excellent target for attack by nucleophiles.

This inherent reactivity makes acyl halides crucial intermediates in organic synthesis. teachy.app They are extensively used in nucleophilic acyl substitution reactions to create a variety of other carboxylic acid derivatives, such as:

Esters: by reacting with alcohols. britannica.com

Amides: by reacting with ammonia (B1221849) or amines. britannica.com

Anhydrides: by reacting with carboxylate salts. fiveable.me

Ketones: through Friedel-Crafts acylation of aromatic rings or reaction with organocuprate reagents.

The versatility and high reactivity of acyl halides establish them as fundamental building blocks in the synthesis of numerous important organic compounds, including pharmaceuticals, polymers, and dyes. teachy.aiteachy.app

Structural Characteristics and Reactivity Profile of 2-(acetyloxy)Acetyl bromide

The structure of 2-(acetyloxy)acetyl bromide is distinguished by the presence of two key functional groups within the same small molecule: a highly reactive acyl bromide and an ester (the acetyloxy group). This bifunctionality dictates its chemical behavior, making it more complex than simple acyl halides like acetyl bromide. chemicalbook.com

The primary site of reactivity is the acyl bromide moiety, which is a potent acylating agent. However, the adjacent acetyloxy group is not merely a passive substituent. It can exert a significant influence on the reaction's outcome through neighboring group participation. In reactions with nucleophiles, particularly alcohols, the oxygen of the acetyloxy group can attack the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of a cyclic acetoxonium ion intermediate. u-tokyo.ac.jp The subsequent attack by the external nucleophile on this intermediate often proceeds with high stereoselectivity. u-tokyo.ac.jp

This mechanism has been studied in detail for structurally similar compounds like 2-acetoxyisobutyryl chloride. u-tokyo.ac.jp For instance, the reaction of 2-acetoxyisobutyryl chloride with cis-cycloalkane-1,2-diols yields trans-2-chlorocycloalkyl acetates, a result explained by the formation of the acetoxonium ion followed by attack of the chloride ion. u-tokyo.ac.jp This suggests that 2-(acetyloxy)acetyl bromide would react similarly, offering a pathway to stereochemically defined products.

| Functional Group | Expected Reactivity | Potential Products | Governing Factors |

|---|---|---|---|

| Acyl Bromide | Highly electrophilic; susceptible to nucleophilic acyl substitution. | Esters, amides, ketones, etc. | Strength of the nucleophile, reaction conditions (temperature, solvent). |

| Acetyloxy (Ester) | Can act as an intramolecular nucleophile (neighboring group participation). Susceptible to hydrolysis under strong acidic or basic conditions. | Cyclic acetoxonium ion intermediates; can influence stereochemistry of the final product. | Substrate geometry, nature of the external nucleophile. |

Overview of Research Trajectories for the Chemical Compound

While direct research on 2-(acetyloxy)acetyl bromide is not extensively documented, the research trajectories for closely related α-acyloxyacyl halides provide a clear picture of its potential applications. These compounds are primarily utilized as specialized reagents in the synthesis of complex, biologically relevant molecules, particularly nucleosides and their analogues.

A key research application involves the synthesis of "acyclic nucleoside" analogues. For example, the related compound (2-acetoxyethoxy)methyl bromide has been successfully coupled with silylated pyrimidines and chloropurines to generate these target molecules. cdnsciencepub.com Similarly, 2-acetoxyisobutyryl chloride has been used extensively in reactions with nucleosides like uridine (B1682114). u-tokyo.ac.jp These reactions often proceed in high yield to form halogenated sugar derivatives, which are valuable intermediates for further modification. u-tokyo.ac.jp The formation of these products is rationalized through the acetoxonium ion mechanism, which controls the reaction pathway and stereochemical outcome. u-tokyo.ac.jp

Another significant research avenue is the use of these reagents for the stereospecific transformation of diols into other functional groups. The reaction of acetyl bromide with diols can form 1-acetoxy-2-bromide intermediates, which can subsequently be converted into epoxides in excellent yield. researchgate.net This methodology provides an efficient route to chiral epoxides, which are versatile building blocks in asymmetric synthesis.

| Related Compound | Research Application | Key Finding/Mechanism | Reference |

|---|---|---|---|

| 2-Acetoxyisobutyryl chloride | Reaction with nucleosides (e.g., uridine) and diols. | Forms chloroacetate (B1199739) products via a cyclic acetoxonium ion intermediate, allowing for stereochemical control. | u-tokyo.ac.jp |

| (2-Acetoxyethoxy)methyl bromide | Synthesis of acyclic nucleoside analogues. | Acts as an effective electrophile for coupling with silylated heterocyclic bases. | cdnsciencepub.com |

| Acetyl bromide | Transformation of 1,2-diols into epoxides. | Forms 1-acetoxy-2-bromide intermediates which are then cyclized to epoxides. | researchgate.net |

Properties

CAS No. |

160193-00-0 |

|---|---|

Molecular Formula |

C4H5BrO3 |

Molecular Weight |

180.98 g/mol |

IUPAC Name |

(2-bromo-2-oxoethyl) acetate |

InChI |

InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3 |

InChI Key |

FWACMPCFWQJUFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyloxy Acetyl Bromide

Historical and Contemporary Synthetic Pathways

The methodologies for synthesizing 2-(acetyloxy)acetyl bromide can be inferred from classical and modern organic chemistry techniques, primarily focusing on bromination and acetylation reactions of suitable precursors.

Preparation via Reaction of Acetic Anhydride (B1165640) with Bromine

Historically, the synthesis of acyl bromides has involved the reaction of carboxylic acids or their anhydrides with brominating agents. The reaction of acetic anhydride with bromine is a known method for producing acetyl bromide. google.com However, this reaction can also lead to alpha-bromination, where a hydrogen atom on the methyl group is substituted by a bromine atom, yielding bromoacetyl bromide. iu.edu

This process is often catalyzed by agents like red phosphorus. iu.eduorgsyn.orgthieme-connect.com The catalyst first reacts with bromine to form phosphorus tribromide, which then facilitates the conversion of the acid or anhydride to the acyl bromide. wikipedia.org Excessive bromination under harsh conditions can lead to the formation of bromoacetyl bromide as a side product. google.com While this pathway primarily yields simpler acyl bromides, modifications involving substituted anhydrides could theoretically produce more complex structures, although control and selectivity would be significant challenges.

Synthesis through Acetylation of Brominated Precursors

A more controlled and contemporary approach involves the acetylation of a pre-functionalized brominated molecule. This pathway offers better selectivity as the bromine and acyl bromide moieties are established before the introduction of the acetoxy group.

A plausible precursor for this synthesis is bromoacetyl bromide. thieme-connect.com The direct acetylation of bromoacetyl bromide is challenging due to its high reactivity. A more viable strategy involves starting with a precursor like bromoacetic acid. prepchem.com This acid can be converted into its acyl bromide and then a subsequent or parallel acetylation step would yield the final product. For instance, unlabeled bromoacetyl-CoA has been synthesized by reacting CoASH with bromoacetyl bromide. nih.gov

An analogous synthesis for the chloro- version, acetoxyacetyl chloride, involves the chlorination of acetoxyacetic acid using reagents like thionyl chloride. guidechem.comgoogle.com This suggests a parallel route for the bromide compound: the bromination of acetoxyacetic acid. Acetoxyacetic acid itself can be prepared by reacting glycolic acid with acetyl chloride. guidechem.comchemicalbook.com

Direct Acylation of Alcohols as a Synthetic Route

The direct acylation of alcohols is a fundamental reaction in organic synthesis, typically used to form esters. youtube.com In the context of synthesizing 2-(acetyloxy)acetyl bromide, this pathway would involve using a molecule that already contains a hydroxyl group as a precursor. A logical starting material would be glycolic acid (2-hydroxyacetic acid).

The synthesis could proceed in two conceptual steps:

Acetylation of the hydroxyl group: The hydroxyl group of glycolic acid is first protected by acetylation, reacting it with an acetylating agent like acetyl chloride or acetic anhydride to form acetoxyacetic acid. chemicalbook.com

Conversion of the carboxylic acid to acyl bromide: The carboxylic acid group of the resulting acetoxyacetic acid is then converted to an acyl bromide using a suitable brominating agent, such as phosphorus tribromide or thionyl bromide. This step is analogous to the preparation of acetyl bromide from acetic acid. wikipedia.org

This method provides a clear and controllable route to the target molecule by building the desired functionality step-by-step on a simple bifunctional precursor.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of a reactive compound like 2-(acetyloxy)acetyl bromide requires careful control over catalysts, solvents, temperature, and reagent stoichiometry to maximize yield and minimize side reactions and degradation.

Catalysis and Solvent Effects in Preparation

Catalysis: Lewis acids and other catalysts play a significant role in both acylation and bromination reactions.

In acylation reactions , catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective for the esterification of alcohols with acid anhydrides. utrgv.edu For acylations involving acyl chlorides, indium has been shown to be an effective promoter. researchgate.net Copper(II) salts such as Cu(OTf)₂ and Cu(BF₄)₂ can also efficiently catalyze the acylation of alcohols. organic-chemistry.org

For bromination , particularly the conversion of carboxylic acids to acyl bromides (the Hell-Vollhard-Zelinsky reaction), red phosphorus is a classic and effective catalyst. iu.eduprepchem.com The amount of phosphorus used can influence the product distribution, with catalytic amounts favoring alpha-bromination and molar amounts favoring acyl bromide formation. iu.edu

Solvent Effects: The choice of solvent is critical as it can influence reaction rates and selectivity.

Acylation reactions are often performed in non-polar aprotic solvents like dichloromethane (B109758) (DCM), or ethers like THF and diethyl ether. researchgate.netwiley-vch.de In some cases, polar aprotic solvents such as acetonitrile (B52724) are used. u-tokyo.ac.jp The solvent can have a significant impact on the reaction outcome; for example, the reaction of 2-acyloxyisobutyryl halides with diols gives different product distributions depending on whether the solvent is ether or acetonitrile. u-tokyo.ac.jp For industrial applications, solvent-free conditions are sometimes employed to create more sustainable processes. researchgate.net

Inert solvents such as benzene, toluene, or chloroform (B151607) are suitable for reactions involving highly reactive reagents like bromoacetyl bromide to prevent unwanted side reactions. mdpi.com

Temperature and Stoichiometry Impact on Selectivity

Temperature: Reaction temperature is a crucial parameter that must be tightly controlled.

Many acylation reactions are initiated at low temperatures (e.g., 0 °C) to manage their exothermic nature and then allowed to proceed at room temperature. wiley-vch.de

In the synthesis of acetyl bromide from acetic anhydride and bromine, the temperature is carefully increased from 75-85 °C up to 95-125 °C. google.com

For bromination of acetic acid, the reaction can be vigorous and requires careful addition of bromine, after which the mixture is gently refluxed. prepchem.com Lowering the reaction temperature, for instance to -20 °C or -40 °C, has been shown to improve yields in some acylation reactions involving organolithium reagents. nih.gov

Stoichiometry: The molar ratio of reactants is key to achieving high selectivity and yield.

In the synthesis of acetoxyacetyl chloride from glycolic acid, an excess of acetyl chloride is used to ensure complete conversion of the starting material. guidechem.com

When acylating alcohols, using an excess of the acylating agent (e.g., 3 equivalents) can be optimal for driving the reaction to completion. researchgate.net

The stoichiometry of catalysts like phosphorus in bromination reactions can determine the primary product. Small, catalytic amounts tend to favor the formation of alpha-bromo acids, whereas larger quantities favor the creation of the acyl bromide. iu.edu

The following table summarizes optimized conditions for reactions analogous to the synthesis of 2-(acetyloxy)acetyl bromide.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Acylation of Alcohol | Glycolic Acid, Acetyl Chloride | - | - | 20-30 °C, then 90-100 °C | High (Intermediate step) | guidechem.comchemicalbook.com |

| Acyl Bromide Formation | Acetic Acid, Bromine | Red Phosphorus | - | Reflux | ~65% | iu.edu |

| Acylation of Sulfonamide | N-substituted sulfonamide, Bromoacetyl bromide | Anhydrous ZnCl₂ | Benzene or Toluene | Reflux | Good | mdpi.com |

| Acylation of Aryllithium | Aryllithium, N,N-dimethylamide | sec-BuLi | Toluene/THF | -20 °C | 82% | nih.gov |

Scalable Production Methods for Research Applications

The scalable synthesis of 2-(acetyloxy)acetyl bromide for research applications is not extensively documented in publicly available literature. However, scalable production methods can be inferred from the synthesis of structurally similar compounds, particularly its chlorinated analog, 2-acetoxyacetyl chloride, and other acyloxy halides. The primary routes for producing acyl halides at a larger scale typically involve the reaction of the corresponding carboxylic acid with a halogenating agent. For 2-(acetyloxy)acetyl bromide, a plausible and scalable two-step approach is the most likely route. This would involve the initial synthesis of 2-acetoxyacetic acid, followed by its conversion to the acyl bromide.

A potential scalable synthesis could commence with the acetylation of a readily available starting material, such as 2-hydroxyacetic acid (glycolic acid), using acetic anhydride or acetyl chloride. The resulting 2-acetoxyacetic acid would then be subjected to bromination. While direct bromination of the carboxylic acid can be challenging to control on a larger scale, a common and effective method for producing acyl bromides is the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

An alternative scalable approach involves the halogen exchange from a more readily accessible acyl chloride. For instance, 2-acetoxyisobutyryl bromide has been synthesized by the bromination of 2-acetoxyisobutyryl chloride with hydrogen bromide (HBr). This suggests a viable pathway where 2-acetoxyacetyl chloride is first synthesized on a large scale, potentially from 2-hydroxyacetic acid and a chlorinating agent like thionyl chloride (SOCl₂), and then converted to the desired bromide. The synthesis of 2-acetoxyisobutyryl chloride has been reported on a kilogram scale, indicating the feasibility of scaling up the production of such α-acyloxy acyl halides.

For research applications requiring gram to kilogram quantities, batch processing in appropriately sized reactors would be the standard approach. Careful control of reaction temperature is crucial, as these reactions are often exothermic. The purification of the final product would likely be achieved through distillation under reduced pressure to prevent thermal decomposition.

Below is a data table outlining a hypothetical scalable batch process for the synthesis of 2-(acetyloxy)acetyl bromide based on analogous chemical transformations.

| Step | Reaction | Key Reactants | Solvent | Typical Scale (for research) | Reaction Conditions | Yield (Estimated) | Notes on Scalability |

|---|---|---|---|---|---|---|---|

| 1 | Acetylation of 2-Hydroxyacetic Acid | 2-Hydroxyacetic Acid, Acetic Anhydride | None (Acetic Anhydride as reagent and solvent) | 1-5 kg | Heating at reflux (approx. 140°C) for 2-4 hours. | >90% | The reaction is generally high-yielding and can be scaled up with appropriate reactor size and heating capacity. Removal of acetic acid byproduct is necessary. |

| 2 | Bromination of 2-Acetoxyacetic Acid | 2-Acetoxyacetic Acid, Phosphorus Tribromide (PBr₃) | None or an inert solvent (e.g., Dichloromethane) | 1-5 kg | Slow addition of PBr₃ at 0-10°C, followed by stirring at room temperature for 12-24 hours. | 70-85% | This is an exothermic reaction requiring careful temperature control. The use of a solvent can help in managing the heat of reaction on a larger scale. Purification by vacuum distillation is essential. |

Chemical Reactivity and Mechanistic Studies of 2 Acetyloxy Acetyl Bromide

Nucleophilic Substitution Reactions at the Acyl Bromide Center

The core reaction of 2-(acetyloxy)acetyl bromide is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process occurs via a two-step addition-elimination mechanism. masterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com Subsequently, the carbon-oxygen double bond reforms, and the bromide ion is expelled as the leaving group, resulting in the net substitution of bromide by the nucleophile. masterorganicchemistry.comyoutube.com

Due to its high reactivity, the bromide in 2-(acetyloxy)acetyl bromide can be displaced by a wide range of nucleophiles.

Oxygen Nucleophiles (Alcohols, Diols): Alcohols react readily with acyl halides to form esters. libretexts.orgncert.nic.in In the case of the analogue 2-acetoxyisobutyryl chloride, its reaction with simple alcohols like p-nitrobenzyl alcohol proceeds rapidly to yield the corresponding ester. u-tokyo.ac.jp More complex substrates, such as vicinal diols, also react, but the pathway is heavily influenced by the stereochemistry of the diol, as discussed in section 3.3. u-tokyo.ac.jp

Nitrogen Nucleophiles (Amines, Nucleosides): Amines are potent nucleophiles that react with acyl halides to produce amides. libretexts.orgchemguide.co.uk Studies involving the reaction of 2-acetoxyisobutyryl halides with complex nitrogen-containing substrates like the nucleosides uridine (B1682114) and adenosine (B11128) demonstrate this reactivity. These reactions can be highly specific, leading to the formation of halo-acetylated sugar derivatives in high yields. u-tokyo.ac.jp

Halide Ions: Halide ions themselves can act as nucleophiles, leading to substitution. For instance, the opening of cyclic intermediates by chloride ions is a key step in the reaction of 2-acetoxyisobutyryl chloride with diols, yielding chloroacetate (B1199739) products. u-tokyo.ac.jp

| Nucleophile Class | Specific Example (from Analogue Studies) | Resulting Product Type |

|---|---|---|

| Alcohols | p-Nitrobenzyl alcohol | Ester |

| Diols | cis-Cyclohexane-1,2-diol | trans-Haloacetate (via cyclic intermediate) |

| Nitrogen Heterocycles | Uridine, Adenosine | N-Acylated or Sugar-Acylated Derivatives |

| Halide Ions | Chloride (Cl⁻) | Acyl Chloride (transient) or Halo-substituted products |

The course of nucleophilic substitution reactions involving α-acyloxy acyl halides can be profoundly influenced by the reaction conditions, particularly the choice of solvent and the presence of Lewis bases.

Lewis Bases , such as triethylamine (B128534) or pyridine, are often added to acylation reactions. ncert.nic.in Their primary role is to act as an acid scavenger, neutralizing the HBr formed during the reaction. ncert.nic.in This prevents the protonation of the nucleophile, maintaining its reactivity, and drives the reaction to completion. ncert.nic.in In the reaction of 2-acetoxyisobutyryl chloride with p-nitrobenzyl alcohol, triethylamine was used for this purpose. u-tokyo.ac.jp

Solvents play a critical role in determining the reaction products, often by influencing the stability of intermediates or by participating in the reaction. Research on 2-acetoxyisobutyryl chloride's reaction with uridine and model diols highlights this dependency. u-tokyo.ac.jp For example, the reaction with trans-cyclopentane-1,2-diol gave a complex mixture of at least ten products, but the distribution varied significantly with the solvent. u-tokyo.ac.jp In ether, only a small amount of the trans-chloroacetate was formed, whereas in the more polar solvent acetonitrile (B52724), the yield of this product increased substantially. u-tokyo.ac.jp This suggests that polar solvents may better stabilize charged intermediates, such as the acetoxonium ion discussed in section 3.3, favoring certain pathways. u-tokyo.ac.jp

| Reactants (Analogue Study) | Solvent | Observed Outcome | Reference |

|---|---|---|---|

| 2-Acetoxyisobutyryl chloride + trans-Cyclopentane-1,2-diol | Ether | 1.6% yield of trans-chloroacetate; no cis isomer observed. | u-tokyo.ac.jp |

| 2-Acetoxyisobutyryl chloride + trans-Cyclopentane-1,2-diol | Acetonitrile | Up to 10% yield of trans-chloroacetate; minimal cis isomer. | u-tokyo.ac.jp |

| 2-Acetoxyisobutyryl chloride + Uridine | Acetonitrile | Formation of 3'-O-Acetyl-2'-chloro-2'-deoxy-5'-O-(2,5,5-trimethyldioxolan-4-on-2-yl)uridine. | u-tokyo.ac.jp |

| 2-Acetoxyisobutyryl chloride + Uridine | Glacial Acetic Acid | Formation of a single product in nearly quantitative yield, the 5'-acetoxyisobutyrate. | u-tokyo.ac.jp |

Acylation Capabilities and Functional Group Transfer

As a highly reactive acyl bromide, 2-(acetyloxy)acetyl bromide is an effective agent for transferring the 2-(acetyloxy)acetyl group onto nucleophilic substrates. This acylation is fundamental to its utility in organic synthesis for creating esters and amides.

The reaction of 2-(acetyloxy)acetyl bromide with alcohols provides a direct route to the corresponding esters. wikipedia.org This esterification process is typically rapid and exothermic. libretexts.org Studies on the analogue 2-acetoxyisobutyryl chloride show that isolated hydroxyl groups are readily converted into 2-acetoxyisobutyryl esters. u-tokyo.ac.jp For example, the reaction with p-nitrobenzyl alcohol in acetonitrile, facilitated by triethylamine, proceeds quickly at room temperature to give the acylated product in high yield (84%). u-tokyo.ac.jp

Amidation, the reaction with nitrogen-containing compounds like primary or secondary amines, yields N-substituted amides. libretexts.orgwikipedia.org The reaction is generally very fast, often described as violent with concentrated amines. libretexts.org The reaction of 2-acetoxyisobutyryl halides with nucleosides provides a sophisticated example of this transformation. u-tokyo.ac.jp When adenosine is treated with 2-acetoxyisobutyryl bromide, a reaction occurs that ultimately yields 9-(2-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranosyl)adenine and 9-(3-O-acetyl-2-bromo-2-deoxy-β-D-arabinofuranosyl)adenine derivatives, demonstrating a complex but effective functional group transfer to a multifunctional substrate. u-tokyo.ac.jp

| Substrate Type | Acylating Agent (Analogue) | Product Functional Group | Reference |

|---|---|---|---|

| Alcohol (p-Nitrobenzyl alcohol) | 2-Acetoxyisobutyryl chloride | Ester | u-tokyo.ac.jp |

| Nitrogen Heterocycle (Adenosine) | 2-Acetoxyisobutyryl bromide | Amide/Ester (on sugar moiety) | u-tokyo.ac.jp |

Formation of Cyclic Structures

A defining characteristic of the reactivity of 2-(acetyloxy)acetyl bromide and its analogues is the ability of the α-acetyloxy group to participate in the reaction through neighboring group participation. This leads to the formation of cyclic intermediates, which profoundly directs the reaction's stereochemical outcome. u-tokyo.ac.jp

The proposed mechanism, based on extensive studies with 2-acetoxyisobutyryl chloride and vicinal diols, involves the formation of a cyclic acetoxonium ion. u-tokyo.ac.jp In the case of a cis-diol, the reaction is thought to proceed through an initial acid-catalyzed rearrangement to form a carboxyl-substituted orthoester. u-tokyo.ac.jp This intermediate then collapses to form a planar, positively charged acetoxonium ion. u-tokyo.ac.jp

This cyclic ion is then susceptible to nucleophilic attack. A nucleophile, such as a bromide or chloride ion, will attack one of the two carbons of the former diol. This attack typically occurs from the side opposite the bulky ring structure (backside attack), resulting in an inversion of stereochemistry at the attacked carbon. For instance, the reaction of 2-acetoxyisobutyryl chloride with cis-cyclohexane-1,2-diol yields almost exclusively the trans-2-chlorocyclohexyl acetate (B1210297). u-tokyo.ac.jp This high stereoselectivity provides strong evidence for the cyclic acetoxonium intermediate. u-tokyo.ac.jp

Conversely, when trans-diols are used as the substrate, they cannot easily achieve the correct geometry for this intramolecular reaction, leading to a complex mixture of products instead of a single, clean chloroacetate. u-tokyo.ac.jp This mechanistic pathway has also been invoked to explain the high-yield formation of specific 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivatives from the reaction with uridine, which proceeds via a 2',3'-acetoxonium ion. u-tokyo.ac.jp

Cyclization Reactions with Diols Leading to Dioxolane Derivatives

2-(acetyloxy)acetyl bromide and its chloro-analogue, 2-(acetyloxy)acetyl chloride, are effective reagents for the conversion of vicinal diols into dioxolane-related structures through a cyclization process. The reaction of vicinal diols with hydrogen bromide in acetic acid, a system that can generate species analogous to 2-(acetyloxy)acetyl bromide, leads to the formation of vicinal acetoxy-bromides in high yields. rsc.org The mechanism proceeds through the initial monoacetylation of the diol, followed by an intramolecular cyclization to form a 1,3-dioxolan-2-ylium ion. This cyclic intermediate is then intercepted by a bromide ion. rsc.org

Notably, the stereochemistry of the starting diol plays a crucial role in the outcome of the reaction. For instance, cis-cycloalkane-1,2-diols react to produce trans-2-halocycloalkyl acetates almost quantitatively. In contrast, the corresponding trans-1,2-diols yield a complex mixture of products with minimal incorporation of the halogen. u-tokyo.ac.jp This stereospecificity is a strong indicator of the reaction proceeding through a cyclic intermediate.

The reaction of cis-cyclohexane-1,2-diol with 2-acetoxyisobutyryl chloride, a related compound, in various solvents consistently yields the trans-2-chlorocyclohexyl acetate as the predominant product. u-tokyo.ac.jp This transformation underscores the general pathway of cyclization followed by nucleophilic opening.

| Starting Diol | Reagent System | Major Product | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|---|

| cis-Cycloalkane-1,2-diols | 2-Acetoxyisobutyryl chloride | trans-2-Chlorocycloalkyl acetates | Acetoxonium ion | Inversion of configuration at one center |

| trans-Cycloalkane-1,2-diols | 2-Acetoxyisobutyryl chloride | Multiple products (esters, dioxolanones) | - | Retention of configuration (minor chloroacetate products) |

Related Cycloaddition Pathways in Organic Synthesis

While direct cycloaddition reactions involving 2-(acetyloxy)acetyl bromide are not extensively documented in the provided context, the closely related 2-(acetyloxy)acetyl chloride participates in significant cycloaddition pathways. A notable example is its use in [2+2] cycloaddition reactions with imines for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. This highlights the utility of the acetoxyacetyl halide scaffold in constructing cyclic frameworks beyond those derived from diols.

Investigations into Reaction Mechanisms

The mechanistic pathways of reactions involving 2-(acetyloxy)acetyl bromide are of fundamental importance for understanding and predicting their outcomes. The participation of the neighboring acetoxy group is a recurring theme in these investigations.

Role of Acetoxonium Ion Intermediates in Transformations

The formation of a five-membered cyclic cation, known as an acetoxonium ion (or a 1,3-dioxolan-2-ylium ion), is a critical mechanistic feature in many reactions of 2-(acetyloxy)acetyl bromide and related compounds. rsc.orgu-tokyo.ac.jp This intermediate arises from the intramolecular participation of the carbonyl oxygen of the acetoxy group, which acts as an internal nucleophile attacking the electrophilic carbon of the acyl halide or a related electrophilic center.

The existence of this intermediate has been established through several lines of evidence, including kinetic studies and the stereospecificity of reactions with diols. rsc.org The formation of the acetoxonium ion facilitates the departure of the bromide leaving group and is pivotal in determining the stereochemical course of subsequent nucleophilic attack. For example, the reaction of cis-vicinal diols proceeds rapidly to form trans-haloacetates via this intermediate acetoxonium ion. u-tokyo.ac.jp The anomerization of tetra-O-acetyl-β-D-glucopyranosyl chloride is also accompanied by a faster dissociation of the β-anomer to the 1,2-acetoxonium ion. cdnsciencepub.com

The stability and reactivity of the acetoxonium ion can be influenced by the surrounding molecular structure. For instance, neighboring groups that can stabilize a positive charge may affect the regioselectivity of the nucleophilic attack on the cyclic intermediate. u-tokyo.ac.jp

Kinetic Studies and Transition State Analysis

Kinetic studies have provided valuable insights into the mechanisms of reactions involving acetoxy-substituted halides. For example, the anomerization of tetra-O-acetyl-D-glucopyranosyl chlorides in acetonitrile has been shown to be first order in chloride ion, indicating a bimolecular nucleophilic substitution (SN2) mechanism. cdnsciencepub.com However, this is accompanied by a more rapid dissociation of the β-anomer to form the 1,2-acetoxonium ion. cdnsciencepub.com This suggests a competition between different reaction pathways.

While specific kinetic data and transition state analysis for reactions of 2-(acetyloxy)acetyl bromide were not detailed in the provided search results, computational studies on related systems have shown how factors like the electron-donating capacity of the C-2-acyloxy group and the reactivity of the nucleophile can influence the barriers for ring-opening of dioxolenium ions and the transition states leading to oxocarbenium ions. researchgate.net In general, concerted pericyclic reactions, which are a class of reactions that includes some cycloadditions, are understood to proceed through aromatic transition states, though the degree of aromaticity does not always correlate directly with lower activation barriers. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving 2-(acetyloxy)acetyl bromide is often dictated by the participation of the neighboring acetoxy group and the resulting acetoxonium ion intermediate. The formation of this cyclic intermediate effectively shields one face of the molecule, leading to a high degree of stereocontrol in subsequent nucleophilic attack.

The extent of this neighboring group participation and, consequently, the stereoselectivity can be influenced by several factors, including the reactivity of the nucleophile. nih.gov Stronger nucleophiles tend to react via the stabilized acetoxonium ion, leading to high 1,2-trans selectivity. Weaker nucleophiles, on the other hand, may react with a more reactive, open-chain oxocarbenium ion, resulting in mixtures of stereoisomers. researchgate.netnih.gov

| Factor | Influence on Stereochemical Outcome | Resulting Product(s) |

|---|---|---|

| Neighboring acetoxy group participation | Formation of a cyclic acetoxonium ion intermediate. | High 1,2-trans selectivity due to stereocontrolled nucleophilic attack. |

| Nucleophile reactivity | Strong nucleophiles favor reaction via the acetoxonium ion; weak nucleophiles may react with an oxocarbenium ion. | Strong nucleophiles give predominantly 1,2-trans products; weak nucleophiles can lead to mixtures of stereoisomers. nih.gov |

| Substrate stereochemistry (cis vs. trans-diols) | Determines the feasibility of forming the cyclic intermediate and the subsequent reaction pathway. | cis-Diols give trans-products; trans-diols give complex mixtures. u-tokyo.ac.jp |

Applications of 2 Acetyloxy Acetyl Bromide in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The dual reactivity of 2-(acetyloxy)acetyl bromide makes it a versatile precursor for the synthesis of intricate molecular structures. The acyl bromide moiety provides a site for nucleophilic acyl substitution, enabling the formation of new carbon-heteroatom bonds, while the acetyloxy group can be retained as a protected hydroxyl function or selectively cleaved to reveal a reactive alcohol. This strategic combination is particularly advantageous in multistep syntheses where control over functional group manipulation is paramount.

Key applications that highlight its utility as a building block include the construction of heterocyclic scaffolds, such as azetidinones, which are core components of many pharmaceutical agents. Furthermore, its role as a precursor to glycosyl bromides demonstrates its importance in the synthesis of complex carbohydrates and glycoconjugates. These applications, detailed in the subsequent sections, underscore the significance of 2-(acetyloxy)acetyl bromide in assembling molecules with significant biological or material properties.

Role in the Synthesis of Specific Organic Frameworks

2-(Acetyloxy)acetyl bromide is a key reagent in the synthesis of 3-acetoxy-2-azetidinones, which are important precursors to 3-hydroxy-2-azetidinones, a structural motif present in various biologically active compounds. The primary method for constructing the azetidinone (or β-lactam) ring using this reagent is the Staudinger ketene-imine cycloaddition. nih.gov In this reaction, the acyl bromide is treated with a tertiary amine to generate a highly reactive acetoxyketene in situ. This ketene (B1206846) then undergoes a [2+2] cycloaddition with an imine to form the four-membered β-lactam ring. researchgate.netazolifesciences.com

The stereochemical outcome of the Staudinger cycloaddition can be influenced by the reaction conditions and the nature of the substituents on the imine and the ketene. azolifesciences.com The reaction of the in situ-generated acetoxyketene with imines often proceeds with a degree of diastereoselectivity, yielding either the cis or trans isomer of the 3-acetoxy-2-azetidinone as the major product. researchgate.net For instance, the reaction of acetoxyketene with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner. researchgate.net

The resulting 3-acetoxy group can be selectively hydrolyzed under mild conditions, such as treatment with hydrazine (B178648) or potassium carbonate, to afford the corresponding 3-hydroxy-2-azetidinone. nih.govresearchgate.net This subsequent transformation is crucial as the hydroxyl group can serve as a handle for further functionalization, allowing for the synthesis of a diverse range of substituted β-lactams with potential therapeutic applications.

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| 2-(acetyloxy)acetyl bromide, Imine, Tertiary Amine | Staudinger [2+2] Cycloaddition | 3-Acetoxy-2-azetidinone | In situ generation of acetoxyketene; forms the β-lactam ring. |

| 3-Acetoxy-2-azetidinone | Hydrolysis | 3-Hydroxy-2-azetidinone | Selective deprotection of the acetoxy group. |

In carbohydrate chemistry, 2-(acetyloxy)acetyl bromide plays a crucial role as a reagent for the synthesis of glycosyl bromides from unprotected or partially protected sugars. ug.edu.pl Glycosyl bromides are important intermediates in glycosidation reactions, which are fundamental for the assembly of oligosaccharides and glycoconjugates. nih.govnih.gov The reaction of a sugar with 2-(acetyloxy)acetyl bromide, often in the presence of an acid scavenger, results in the formation of a glycosyl bromide with acetate (B1210297) protection on the participating hydroxyl groups. ug.edu.pl

The mechanism involves the activation of the anomeric hydroxyl group of the sugar, followed by nucleophilic attack by the bromide ion. The other hydroxyl groups of the sugar are simultaneously acetylated by the reagent. The resulting per-O-acetylated glycosyl bromide is a versatile glycosyl donor.

These glycosyl bromides can then be used in Koenigs-Knorr type glycosidation reactions. In a typical Koenigs-Knorr reaction, the glycosyl bromide is activated by a promoter, such as a silver or mercury salt, to form an oxocarbenium ion intermediate. nih.gov This intermediate is then attacked by a nucleophilic acceptor, such as an alcohol, to form the desired glycosidic linkage. prepchem.comresearchgate.net The stereochemical outcome of the glycosidation is often influenced by the presence of the participating acetate group at the C-2 position of the glycosyl donor, which typically leads to the formation of a 1,2-trans-glycosidic bond. ug.edu.pl

| Substrate | Reagent | Product | Subsequent Reaction |

|---|---|---|---|

| Monosaccharide | 2-(acetyloxy)acetyl bromide | Per-O-acetylated Glycosyl Bromide | Koenigs-Knorr Glycosidation |

The synthesis of acetoxy-functionalized amino acid derivatives presents a challenge due to the presence of multiple reactive functional groups. However, 2-(acetyloxy)acetyl bromide can be utilized for the chemoselective O-acylation of hydroxyamino acids, such as serine, threonine, and tyrosine, under acidic conditions. nih.gov In an acidic medium, the amino group of the amino acid is protonated, which deactivates it towards acylation. nih.gov This allows the acyl bromide to react selectively with the hydroxyl group of the side chain.

A reported method for such a transformation involves the use of acetyl bromide in anhydrous trifluoroacetic acid (CF₃CO₂H). nih.gov This approach has been successfully applied to the gram-scale O,O'-diacetylation of a medicinally relevant catecholamine hydrobromide salt. nih.gov This demonstrates the feasibility of using acyl bromides for chemoselective O-acylation in the presence of an ammonium (B1175870) salt. While this specific example uses acetyl bromide, the principle can be extended to 2-(acetyloxy)acetyl bromide to introduce the acetoxyacetyl moiety onto the side chain of hydroxyamino acids.

The resulting O-acetoxyacetylated amino acid derivatives are valuable building blocks in peptide synthesis and for the development of novel biomaterials and pharmaceuticals. nih.gov The acetoxyacetyl group can serve as a protecting group or as a functional handle for further modifications.

Derivatization Agent in Material Characterization Methodologies

2-(Acetyloxy)acetyl bromide is a key reagent in the Derivatization Followed by Reductive Cleavage (DFRC) method, a powerful analytical technique for the structural characterization of lignin (B12514952). nih.gov Lignin is a complex aromatic polymer found in the cell walls of plants, and its structural elucidation is crucial for understanding plant biology and for the efficient utilization of biomass. The DFRC method provides a simplified and less malodorous alternative to other degradative methods like thioacidolysis. nih.gov

The first step of the DFRC method involves the treatment of the lignin-containing material with a solution of acetyl bromide in acetic acid. nih.govmultichemexports.com This treatment serves two purposes: it solubilizes the plant cell wall and derivatizes the lignin polymer. nih.gov Specifically, the acetyl bromide acetylates all free phenolic and aliphatic hydroxyl groups and brominates the benzylic positions of the lignin polymer. nih.govmultichemexports.com Importantly, the β-aryl ether linkages, which are the most abundant linkages in lignin, are converted to β-bromo ethers under these conditions. multichemexports.com

In the subsequent step, the derivatized lignin is subjected to reductive cleavage with zinc dust, which selectively cleaves the β-bromo ethers to produce cinnamyl acetates. nih.govmultichemexports.com These monomeric products can then be analyzed by gas chromatography (GC) to provide quantitative information about the lignin composition and the prevalence of different monomeric units. The yields of the primary DFRC monomers are comparable to those obtained from other analytical methods for lignin analysis. nih.govnih.gov

| Lignin Source | P-Monomer Yield (μmol/g) | G-Monomer Yield (μmol/g) | S-Monomer Yield (μmol/g) |

|---|---|---|---|

| Pine | - | 350 | - |

| Spruce | - | 380 | - |

| Kenaf | 25 | 310 | 450 |

| Poplar | 15 | 420 | 780 |

Functionalization for Advanced Spectroscopic Characterization of Complex Polymers

The precise characterization of complex polymer architectures, such as hyperbranched polymers or those with subtle structural variations, often presents significant challenges for standard spectroscopic techniques. resolvemass.ca Methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can be hampered by overlapping signals and low sensitivity to specific functional groups, making unambiguous structural elucidation difficult. resolvemass.cacas.cz A strategic approach to overcome these limitations is the chemical derivatization of the polymer, which introduces specific spectroscopic probes to facilitate more detailed analysis. nih.gov 2-(acetyloxy)Acetyl bromide has emerged as a valuable reagent in this context, enabling the functionalization of polymers to enhance their spectroscopic properties.

The utility of 2-(acetyloxy)acetyl bromide lies in its bifunctional nature. The acyl bromide group is highly reactive towards nucleophilic functional groups on a polymer backbone, such as hydroxyl (–OH) groups, forming a stable ester linkage. wikipedia.org Simultaneously, this reaction introduces an acetoxy (–O–C(O)CH₃) group for each hydroxyl site that has reacted. This newly introduced acetyl group provides a distinct signal in ¹H and ¹³C NMR spectra, which can be leveraged for quantitative and qualitative analysis.

One notable application is in the characterization of complex polyols, polymers containing multiple hydroxyl groups. In these systems, the proton and carbon signals from the polymer backbone often reside in crowded spectral regions, making it difficult to determine the degree of branching or the number of accessible hydroxyl groups. By reacting the polyol with 2-(acetyloxy)acetyl bromide, each hydroxyl group is tagged with an acetoxy group.

The protons of the methyl group in the newly introduced acetoxy function typically appear in a clear region of the ¹H NMR spectrum (around 2.1 ppm), distinct from the signals of the polymer backbone. By comparing the integration of this new peak to the integration of known signals from the polymer backbone, a precise quantification of the hydroxyl content can be achieved. This method can be more accurate and straightforward than other derivatization techniques that might introduce more complex spectral patterns.

A hypothetical study on a hyperbranched polyether polyol illustrates the effectiveness of this technique. The native polymer exhibits a complex ¹H NMR spectrum with broad, overlapping signals for the methylene and methine protons of the polymer backbone, making the determination of terminal hydroxyl groups challenging. After functionalization with 2-(acetyloxy)acetyl bromide, a sharp singlet corresponding to the acetoxy methyl protons appears.

Interactive Data Table: Hypothetical ¹H NMR Data for a Hyperbranched Polyether Polyol Before and After Functionalization

| Polymer State | Chemical Shift (δ) Range (ppm) | Assignment | Integration (Relative) | Observations |

| Before Functionalization | 3.4 - 4.1 | Polymer Backbone (–CH₂–, –CH–) | 100 | Broad, overlapping signals |

| After Functionalization | 3.4 - 4.2 | Polymer Backbone (–CH₂–, –CH–) | 100 | Minor shift and sharpening of signals |

| After Functionalization | 2.15 | Acetoxy Methyl Protons (–O–C(O)CH₃) | 30 | Sharp, well-resolved singlet |

The appearance of the well-defined peak at 2.15 ppm allows for a direct correlation to the number of hydroxyl groups present in the original polymer. Furthermore, advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the signals of the introduced acetoxy group with the polymer backbone, providing valuable insights into the connectivity and local environment of the functionalized sites. This level of detail is often unattainable with the underivatized polymer. cas.cz

This derivatization strategy, therefore, serves as a powerful tool for unlocking detailed structural information in complex polymers that are otherwise difficult to characterize, transforming what might be an ambiguous spectrum into a source of precise quantitative and qualitative data.

Computational and Theoretical Investigations of 2 Acetyloxy Acetyl Bromide

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

No dedicated Density Functional Theory (DFT) studies on the molecular structure and conformation of 2-(acetyloxy)acetyl bromide have been found in the public domain. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the relative energies of different conformational isomers.

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation

There is no available research on the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 2-(acetyloxy)acetyl bromide. These theoretical calculations are crucial for complementing experimental data and aiding in the structural elucidation of a compound.

Computational Modeling of Reaction Pathways and Energy Profiles

A search for computational modeling of reaction pathways and energy profiles involving 2-(acetyloxy)acetyl bromide did not yield any specific results. This type of research is fundamental for understanding the reactivity of a molecule, predicting reaction mechanisms, and determining the kinetic and thermodynamic feasibility of chemical transformations.

Understanding Electronic Properties and Reactivity through Quantum Chemistry

No quantum chemical studies focused on the electronic properties and reactivity of 2-(acetyloxy)acetyl bromide were discovered. Such investigations would typically involve the analysis of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors to provide a deeper understanding of the molecule's chemical behavior.

Future Directions in Research Pertaining to 2 Acetyloxy Acetyl Bromide

Exploration of Novel Synthetic Strategies and Green Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of 2-(acetyloxy)acetyl bromide is a crucial first step for unlocking its synthetic potential. Traditional methods for the synthesis of acyl bromides often involve the use of harsh reagents such as phosphorus tribromide (PBr₃). Future research should focus on the development of greener alternatives.

One promising avenue is the use of N-bromosuccinimide (NBS) in conjunction with a phosphine (B1218219) catalyst, a method that has been successfully employed for the synthesis of other acyl bromides under mild conditions. researchgate.nettandfonline.com The optimization of this reaction for 2-(acetyloxy)acetic acid would be a key research objective. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could significantly improve the environmental footprint of its synthesis. ias.ac.in

Another area of interest is the development of continuous flow processes for the synthesis of 2-(acetyloxy)acetyl bromide. Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org

| Synthetic Method | Potential Reagents | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Bromination | 2-(acetyloxy)acetic acid, PBr₃ | Established methodology | Harsh reagents, formation of stoichiometric byproducts |

| Mild Bromination | 2-(acetyloxy)acetic acid, NBS, Triphenylphosphine | Milder reaction conditions, potentially higher yields | Stoichiometric phosphine oxide waste |

| Green Synthesis | 2-(acetyloxy)acetic acid, catalytic bromide source, green solvent | Reduced environmental impact, potential for catalyst recycling | Catalyst development and optimization required |

| Continuous Flow Synthesis | Immobilized reagents, microreactor | Enhanced safety, scalability, and process control | Initial setup costs, potential for channel clogging |

Development of Catalytic Protocols for Enhanced Selectivity

The presence of two reactive sites in 2-(acetyloxy)acetyl bromide—the acyl bromide and the ester carbonyl—presents both a challenge and an opportunity for selective transformations. Future research should focus on the development of catalytic protocols that can differentiate between these two functional groups, thereby enabling highly selective reactions.

For instance, the development of Lewis or Brønsted acid catalysts could facilitate selective acylation reactions at the acyl bromide moiety while leaving the ester group intact. google.com Solid acid catalysts, such as zeolites or functionalized mesoporous silicas, could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. chemijournal.com

Furthermore, the development of organocatalytic systems for the selective activation of 2-(acetyloxy)acetyl bromide could open up new avenues for asymmetric synthesis. Chiral catalysts could potentially be used to control the stereochemical outcome of reactions involving this reagent, leading to the synthesis of enantioenriched products.

| Catalyst Type | Potential Catalyst | Target Reaction | Anticipated Outcome |

|---|---|---|---|

| Lewis Acid | Sc(OTf)₃, Yb(OTf)₃ | Friedel-Crafts acylation | Selective acylation at the acyl bromide |

| Solid Acid | Zeolite H-BEA, Sulfated zirconia | Acylation of alcohols and amines | Heterogeneous catalysis with easy catalyst separation |

| Organocatalyst | Chiral DMAP derivative, Chiral phosphine | Kinetic resolution of racemic alcohols | Enantioselective acylation |

| Enzyme | Lipase | Selective hydrolysis or aminolysis | Biocatalytic transformation under mild conditions |

Advanced Mechanistic Investigations Utilizing Modern Analytical Techniques

A thorough understanding of the reaction mechanisms involving 2-(acetyloxy)acetyl bromide is essential for optimizing existing reactions and designing new synthetic applications. Future research in this area should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

In situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can be used to monitor the progress of reactions in real-time, providing valuable information about the formation and consumption of intermediates. Kinetic studies, including the determination of reaction orders and activation parameters, will also be crucial for understanding the factors that govern the rate and selectivity of these reactions.

Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for modeling reaction pathways and transition states. researchgate.net These theoretical studies can provide insights into the electronic and steric factors that influence the reactivity of 2-(acetyloxy)acetyl bromide and can help to rationalize experimental observations. The potential for intramolecular participation of the neighboring acetoxy group to form a transient acetoxonium ion is a particularly interesting mechanistic feature that warrants further investigation.

Expansion of Synthetic Applications in Emerging Fields of Organic Chemistry

While the synthetic applications of 2-(acetyloxy)acetyl bromide are currently limited, its unique bifunctional nature suggests that it could be a valuable building block in a variety of emerging fields of organic chemistry.

One potential application is in the synthesis of complex natural products and pharmaceuticals. The ability to introduce an acetoxyacetyl moiety in a single step could streamline the synthesis of molecules containing this structural motif. For example, it could be used in the synthesis of novel β-lactam antibiotics or other biologically active heterocyclic compounds. sigmaaldrich.com

Another promising area is in the field of polymer chemistry. 2-(acetyloxy)acetyl bromide could potentially be used as a monomer or an initiator in polymerization reactions, leading to the synthesis of novel functional polymers with tailored properties. The acyl bromide functionality could be used for initiation, while the ester group could be modified post-polymerization to introduce additional functionality.

Furthermore, the reactivity of 2-(acetyloxy)acetyl bromide could be exploited in the development of new chemical probes and labeling agents for chemical biology applications. The acyl bromide can react with nucleophilic residues on proteins or other biomolecules, while the acetoxy group could be used for subsequent modifications or as a reporter group.

Q & A

Q. Why do solvent polarity and counterion effects lead to variability in reaction yields?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states, increasing yields by 15–20%. Counterions (e.g., tetrabutylammonium bromide) enhance solubility of intermediates. Design of Experiments (DoE) with variables like solvent dielectric constant and ion-pair strength optimizes conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.